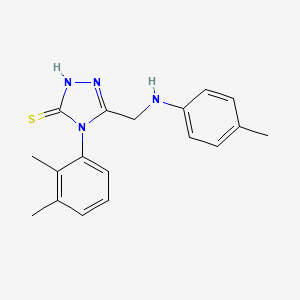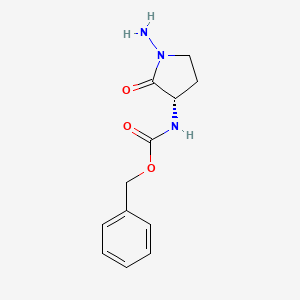
(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato es un compuesto quiral que pertenece a la clase de las pirrolidinas. Se utiliza a menudo como bloque de construcción en la síntesis asimétrica y tiene aplicaciones en diversos campos de la investigación científica, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato normalmente implica la reacción de (S)-terc-butil (1-amino-2-oxopirrolidin-3-il)carbamato con cloroformiato de bencilo en condiciones básicas. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano, y el producto se purifica utilizando técnicas cromatográficas estándar .
Métodos de Producción Industrial
Los métodos de producción industrial para (S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato son similares a la síntesis a escala de laboratorio, pero se optimizan para la producción a gran escala. Esto implica el uso de recipientes de reacción más grandes, sistemas automatizados para la adición de reactivos y técnicas de purificación más eficientes para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo amino, donde se utilizan reactivos como los haluros de alquilo o los cloruros de acilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de los correspondientes derivados oxo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de carbamatos sustituidos.
Aplicaciones Científicas De Investigación
(S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción quiral en la síntesis asimétrica.
Biología: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Utilizado en la síntesis de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como inhibidor o activador, dependiendo del contexto de su uso. Las vías implicadas a menudo incluyen la unión a sitios activos o sitios alostéricos en las proteínas, lo que lleva a cambios en su actividad o función.
Comparación Con Compuestos Similares
Compuestos Similares
- (S)-terc-butil (1-amino-2-oxopirrolidin-3-il)carbamato
- ®-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato
- (S)-Metil (1-amino-2-oxopirrolidin-3-YL)carbamato
Singularidad
(S)-Bencil (1-amino-2-oxopirrolidin-3-YL)carbamato es único debido a su configuración quiral específica y la presencia del grupo bencilo, que puede influir en su reactividad e interacción con dianas biológicas. Esto lo convierte en un compuesto valioso en la síntesis asimétrica y en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
benzyl N-[(3S)-1-amino-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3/c13-15-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)/t10-/m0/s1 |
Clave InChI |
LVAPZCIMZWQXKF-JTQLQIEISA-N |
SMILES isomérico |
C1CN(C(=O)[C@H]1NC(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
C1CN(C(=O)C1NC(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
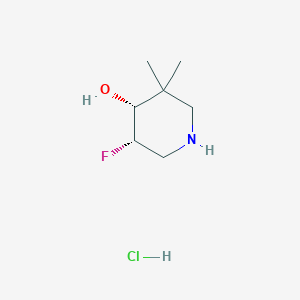
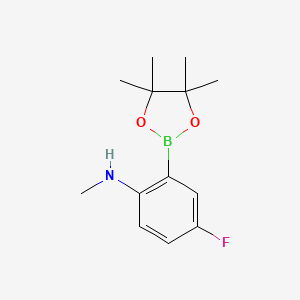
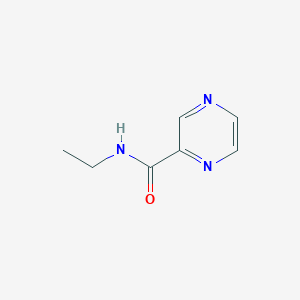
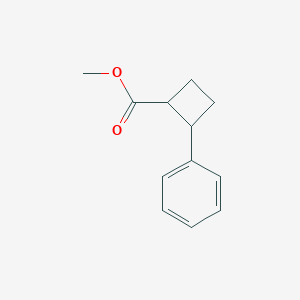

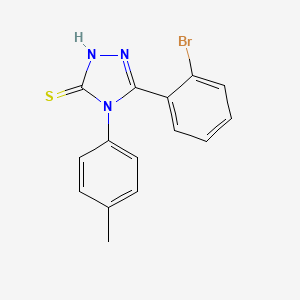
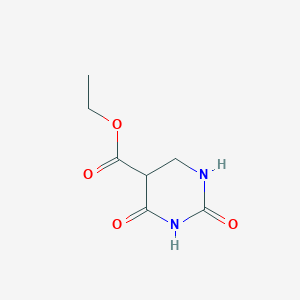

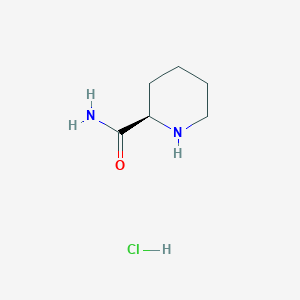
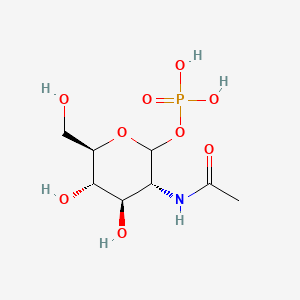
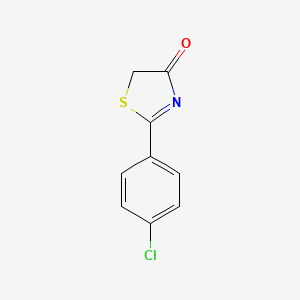
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
